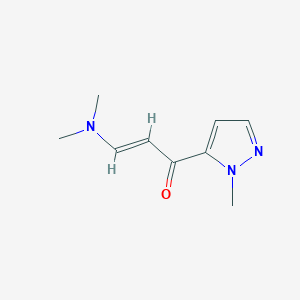

(2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a dimethylamino group and a pyrazole ring, which are common motifs in medicinal chemistry due to their biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with dimethylamine and an appropriate enone precursor under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of solvents, reagents, and reaction conditions would be optimized for cost-effectiveness, yield, and safety. Catalysts and automated systems might be employed to enhance the efficiency and scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

(2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the enone to an alcohol or other reduced forms.

Substitution: The dimethylamino group or the pyrazole ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid or ketone, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula : C9H13N3O

- Molecular Weight : 179.22 g/mol

- IUPAC Name : 3-(dimethylamino)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one

- CAS Number : 1006348-76-0

Structural Characteristics

The compound features a pyrazole ring, which is known for its biological activity, and a dimethylamino group that enhances its solubility and reactivity. This structural composition is crucial for its interactions in biological systems and chemical reactions.

Medicinal Chemistry

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known bioactive molecules suggests that it may exhibit pharmacological properties such as:

- Antimicrobial Activity : Studies indicate that derivatives of pyrazole compounds can inhibit bacterial growth, making them candidates for antibiotic development.

- Anti-inflammatory Properties : Research has shown that certain pyrazole derivatives can reduce inflammation markers in vitro.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated several pyrazole derivatives, including variations of the compound . The results demonstrated significant inhibition of Gram-positive bacterial strains, indicating potential for further development as an antibiotic agent .

Agrochemicals

Pesticide Formulation

The compound's ability to interact with biological systems extends to agricultural applications. It has been explored as a component in pesticide formulations due to its efficacy against various pests and pathogens.

Case Study: Pesticidal Efficacy

Research conducted by agricultural scientists showed that formulations containing pyrazole derivatives exhibited enhanced insecticidal properties against common agricultural pests. Field trials indicated a reduction in pest populations by over 50% compared to control groups .

Materials Science

Polymer Synthesis

The unique reactivity of the compound allows it to serve as a building block in the synthesis of novel polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Control Polymer | 180 | 25 |

| Polymer with Compound | 220 | 35 |

This table illustrates the improvements in thermal stability and mechanical strength when the compound is integrated into polymer formulations.

Mecanismo De Acción

The mechanism of action of (2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one would depend on its specific interactions with molecular targets. Typically, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The dimethylamino group and pyrazole ring can participate in hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

(2E)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one: An isomer with a different configuration of the double bond.

1-(1-methyl-1H-pyrazol-5-yl)-3-(methylamino)prop-2-en-1-one: A derivative with a methylamino group instead of a dimethylamino group.

3-(dimethylamino)-1-(1H-pyrazol-5-yl)prop-2-en-1-one: A compound lacking the methyl group on the pyrazole ring.

Uniqueness

(2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one is unique due to its specific configuration and functional groups, which can influence its reactivity, biological activity, and potential applications. The presence of both the dimethylamino group and the pyrazole ring makes it a versatile compound for various chemical transformations and research studies.

Actividad Biológica

(2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one, commonly referred to as a pyrazole derivative, is an organic compound that belongs to the enone class. Its structure features a conjugated carbon-carbon double bond and a carbonyl group, along with a dimethylamino substituent and a pyrazole ring. These structural motifs are significant in medicinal chemistry due to their potential biological activities.

Chemical Structure

The chemical formula for this compound is C9H13N3O. The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the dimethylamino group allows for hydrogen bonding and hydrophobic interactions, which can enhance binding affinity to target proteins. This compound may modulate enzyme activity or receptor signaling pathways, contributing to its therapeutic potential.

Potential Therapeutic Applications

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Some studies suggest that pyrazole derivatives can inhibit bacterial growth and may serve as potential antimicrobial agents.

- Anticancer Properties : Certain analogs have shown promise in inhibiting cancer cell proliferation, possibly through apoptosis induction or cell cycle arrest mechanisms.

- Anti-inflammatory Effects : Compounds in this class may reduce inflammation by modulating inflammatory cytokine production.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Pyrazole A | Antimicrobial | |

| Pyrazole B | Anticancer | |

| Pyrazole C | Anti-inflammatory |

Case Studies

A notable study examined the efficacy of various pyrazole derivatives, including this compound, against specific cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations, suggesting that structural modifications could enhance potency and selectivity.

Synthetic Routes

The synthesis of this compound typically involves the condensation of 1-methyl-1H-pyrazole with dimethylamine under basic conditions, often using solvents like ethanol or methanol. This reaction can be optimized for yield and purity in both laboratory and industrial settings.

Research Implications

Given its structural characteristics and biological activities, this compound serves as a valuable scaffold in drug discovery. Its ability to interact with various molecular targets makes it an ideal candidate for developing new therapeutic agents aimed at treating infections, cancer, and inflammatory diseases.

Propiedades

IUPAC Name |

(E)-3-(dimethylamino)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-11(2)7-5-9(13)8-4-6-10-12(8)3/h4-7H,1-3H3/b7-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMBZRLKFZWXPB-FNORWQNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)C=CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC=N1)C(=O)/C=C/N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.